(反式)-3-(苄氧羰基)环丁烷甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

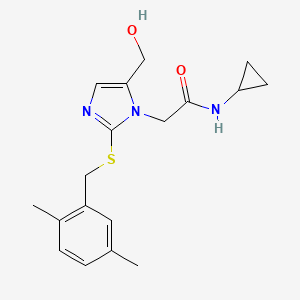

“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as “trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid” and has the molecular formula C13H15NO4 .

Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid, a related compound, can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis

The molecular structure of “(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is represented by the SMILES notationOC(=O)C1CCC1NC(=O)OCC1=CC=CC=C1 . The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties . Chemical Reactions Analysis

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis

“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” has a molecular weight of 249.27 g/mol . Cyclobutanecarboxylic acid, a related compound, is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .科学研究应用

诊断成像应用

反式-1-氨基-3-18F-氟代环丁烷羧酸在转移性前列腺癌中的 IIa 期临床试验反式-1-氨基-3-18F-氟代环丁烷羧酸(抗-18F-FACBC)是一种用于 PET 成像的合成氨基酸类似物,其在转移性前列腺癌患者中的 IIa 期临床试验证明了其安全性,并证明了其勾勒原发性前列腺病变和转移性病变的潜力。该试验表明,抗-18F-FACBC PET 可能成为诊断和监测转移性前列腺癌的有希望的工具,突出了环丁烷羧酸衍生物在诊断成像中的临床应用 (井上等人,2014)。

环境和职业暴露的生物标记

苯暴露生物标记对反式、反式-粘康酸(一种次要的苯代谢物)的研究表明了其作为苯暴露的生物指标的潜力。研究评估了其用于检测和量化职业性苯暴露,特别是在个人水平上的用途。反式、反式-粘康酸的敏感性和特异性使其成为评估低至 ppm 水平的苯暴露的可靠生物标记,为职业健康监测和环境暴露评估提供了工具 (Ducos 等人,1992)。

作用机制

The mechanism of action of cyclobutanecarboxylic acid involves the carboxyl group. When reacted with a base, cyclobutanecarboxylic acid can be neutralized, leading to the formation of a salt and water. In the presence of alcohols and a suitable catalyst, it can undergo esterification to yield cyclobutanecarboxylate esters. Cyclobutanecarboxylic acid can react with amines under suitable conditions to form amides .

安全和危害

未来方向

属性

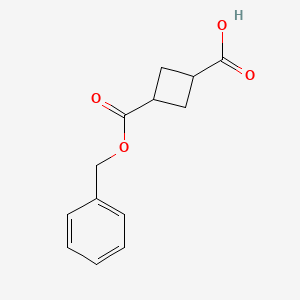

IUPAC Name |

3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-12(15)10-6-11(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLMPSNXYJYMDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid](/img/structure/B2881792.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)

![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)

![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)